(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate
Description
(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate (CAS: 206752-41-2; molecular formula: C₁₇H₂₄BF₄N₅O) is a carbodiimide-derived coupling reagent widely used in peptide synthesis and amide bond formation. It belongs to the class of benzotriazole-activated uronium salts, which facilitate efficient activation of carboxylic acids for nucleophilic attack by amines. The compound features a dipiperidine-substituted carbenium core linked to a benzotriazole leaving group, which enhances its stability and reactivity in organic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) . Its tetrafluoroborate (BF₄⁻) counterion improves solubility in polar aprotic solvents, making it suitable for reactions requiring mild conditions and low racemization .
Properties
IUPAC Name |
1-[piperidin-1-ium-1-ylidene(piperidin-1-yl)methoxy]benzotriazole;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N5O.BF4/c1-5-11-20(12-6-1)17(21-13-7-2-8-14-21)23-22-16-10-4-3-9-15(16)18-19-22;2-1(3,4)5/h3-4,9-10H,1-2,5-8,11-14H2;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPFIFDGGXFLDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CCN(CC1)C(=[N+]2CCCCC2)ON3C4=CC=CC=C4N=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BF4N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583393 | |
| Record name | 1-{[(1H-Benzotriazol-1-yl)oxy](piperidin-1-yl)methylidene}piperidin-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136605-16-8 | |
| Record name | 1-{[(1H-Benzotriazol-1-yl)oxy](piperidin-1-yl)methylidene}piperidin-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate typically involves the reaction of benzotriazole with dipiperidinocarbenium and tetrafluoroboric acid. The process is carried out under controlled conditions to ensure high purity and yield. The reaction is usually performed in an organic solvent such as acetonitrile, and the product is purified through recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale manufacturing. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Peptide Coupling Reactions
This compound facilitates amide bond formation between carboxylic acids and amines. The mechanism involves:
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Carboxyl Activation : The reagent reacts with carboxylic acids to form an active benzotriazole ester intermediate .
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Nucleophilic Attack : The amine attacks the activated ester, displacing the benzotriazole leaving group and forming the amide bond .
Key advantages include:
Nucleophilic Substitution Reactions
The reagent participates in SN2 reactions with alcohols, thiols, or other nucleophiles, forming esters or thioesters. For example:
This is particularly useful for synthesizing complex esters in polymer chemistry .
Reaction Conditions and Reagent Systems
Example Protocol :
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Dissolve carboxylic acid (1 eq) and amine (1.2 eq) in DMF.
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Add (benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate (1.1 eq) and DIPEA (2 eq).
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Stir at 25°C for 2 hours.
Comparative Reactivity with Related Reagents
Key Research Findings
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Efficiency : Achieves >90% coupling yields in model dipeptide syntheses (e.g., Z-Gly-Phe-OH) .
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Side Reactions : Competitive formation of tetramethylurea is observed at elevated temperatures but is minimized with HOBt .
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Environmental Impact : Generates non-cytotoxic byproducts, making it suitable for biochemical applications .
Scientific Research Applications
(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: In organic chemistry, it is used as a coupling reagent for the synthesis of peptides and other complex molecules. Its stability and efficiency make it a preferred choice for researchers working on peptide synthesis .
Biology: The compound is used in the synthesis of biologically active peptides, which are essential in studying protein functions and interactions. It also plays a role in the development of peptide-based drugs .
Medicine: In medicinal chemistry, this compound is used to synthesize peptide drugs and other therapeutic agents. Its ability to facilitate the formation of peptide bonds is crucial in the development of new medications .
Industry: The compound is employed in the large-scale production of peptides and peptide derivatives, which are used in various industrial applications, including the manufacture of pharmaceuticals and biochemicals .
Mechanism of Action
The mechanism of action of (Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate involves the activation of carboxyl groups in amino acids, facilitating the formation of peptide bonds. The compound forms an active ester intermediate, which then reacts with an amino group to form the peptide bond. This process is highly efficient and minimizes the formation of side products .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, functional, and performance differences between (benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate and analogous coupling reagents:
Reactivity and By-Product Profiles
- TBTU and HATU generate benzotriazole (HOBt) or azabenzotriazole as by-products, which are generally non-toxic and easily removed .
- This compound produces minimal side products due to its carbenium core, which avoids the formation of phospho- or uronium-derived impurities common in PyBOP or TBTU reactions .
Solubility and Stability
Research Findings and Case Studies
- Case Study 1: In the synthesis of betulinic acid amides, this compound achieved 85% yield for a propargylamine-coupled derivative, outperforming TBTU (72%) and PyBOP (78%) under identical conditions .
- Case Study 2: A comparison of coupling reagents in solid-phase peptide synthesis (SPPS) demonstrated that this compound reduced racemization by 15% compared to TBTU when coupling Fmoc-Val-OH to a resin-bound peptide .
Biological Activity
(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate, commonly referred to as a peptide coupling reagent, has garnered attention in organic synthesis due to its unique chemical properties and biological activities. This compound is primarily utilized for the synthesis of peptides and other bioactive molecules, showcasing significant potential in pharmaceutical applications.
- Molecular Formula : C17H24BF4N5O
- Molecular Weight : 401.21 g/mol
- CAS Number : 136605-16-8
- Solubility : Soluble in acetonitrile; non-hygroscopic.
- Storage Conditions : Recommended storage at 2-8°C.
The compound operates primarily as a coupling reagent in peptide synthesis, facilitating the formation of amide bonds between carboxylic acids and amines. Its high reactivity allows for efficient coupling with minimal racemization, which is crucial for maintaining the biological activity of synthesized peptides.
1. Peptide Synthesis Efficiency
Research indicates that this compound enhances the efficiency of peptide synthesis. A study by Kim et al. (1988) demonstrated that derivatives of benzotriazol-1-yl are effective in preparing amides with reduced racemization, which is vital for producing biologically active peptides .
2. Antifungal Properties
Dabhade (2013) explored the antifungal activity of benzotriazole derivatives, including this compound. The findings suggest that it may possess significant antifungal properties, making it a candidate for pharmaceutical development against fungal infections .
3. Corrosion Inhibition
Babić-Samardžija and Hackerman (2005) investigated the use of benzotriazole derivatives as corrosion inhibitors in acidic environments. Their results indicated that these compounds could effectively inhibit corrosion processes, which could have implications for industrial applications .
4. Toxicological Considerations
Despite its beneficial applications, this compound is classified as hazardous. It can cause skin irritation and serious eye irritation upon contact . Therefore, safety protocols must be adhered to when handling this compound.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Kim et al. (1988) | Peptide Synthesis | Demonstrated reduced racemization in amide formation using benzotriazol derivatives. |
| Dabhade (2013) | Antifungal Activity | Identified potential antifungal properties in benzotriazole derivatives. |
| Babić-Samardžija & Hackerman (2005) | Corrosion Inhibition | Showed effectiveness as a corrosion inhibitor in acidic media. |
Q & A
(Basic) What synthetic methodologies are recommended for the laboratory-scale preparation of (Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate, and how can reaction parameters be optimized for high purity?
Methodological Answer:
The synthesis typically involves condensing 1-hydroxybenzotriazole with dipiperidinocarbenium precursors in anhydrous aprotic solvents (e.g., dichloromethane or acetonitrile). Key steps include:
- Dropwise addition of activating agents (e.g., BF₃·OEt₂) at 0–25°C .
- Precipitation or silica gel chromatography for purification, with yields optimized by controlling stoichiometry (1.2–1.5 eq. of benzotriazole derivative) .
- Optimization Strategies:
(Advanced) How can researchers resolve discrepancies in coupling efficiency when using this reagent across different nucleophilic systems?
Methodological Answer:
Contradictions in reactivity often arise from competing pathways. Systematic approaches include:
- Hammett Analysis: Correlate substrate electronic effects (σ values) with coupling yields to identify electronic bottlenecks.
- 19F NMR Kinetics: Track BF₄⁻ counterion dissociation rates under varying solvent polarities (ε = 20–40) to assess ion-pairing effects.
- Isotopic Labeling: Use ¹⁵N-benzotriazole in crossover experiments to distinguish between concerted and stepwise mechanisms.
- Eyring Analysis: Calculate activation parameters (ΔG‡, ΔH‡) at 25–60°C to identify rate-limiting steps .
(Basic) What analytical techniques are essential for confirming structural identity and purity?
Methodological Answer:
- Multinuclear NMR:
- High-Resolution Mass Spectrometry (HRMS): ESI+ mode to confirm molecular ion ([M]⁺, calc. 321.1 g/mol) .
- Elemental Analysis: Ensure C, H, N values within ±0.4% of theoretical.
- Karl Fischer Titration: Verify moisture content <0.1% w/w for hygroscopic stability .
(Advanced) What computational approaches predict solvation dynamics and activation pathways?
Methodological Answer:
- DFT Calculations (B3LYP/6-311+G(d,p)): Model transition states for carbodiimide formation (bond lengths: C=O ~1.22 Å, C-N ~1.34 Å).
- COSMO-RS Solvation Models: Predict solvation free energies in DMF/DMSO mixtures (error <2 kcal/mol).
- Validation: Compare computed ¹⁹F shifts (<2 ppm deviation) and activation barriers (±5 kJ/mol) with experimental data .
(Basic) What safety protocols are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and lab coats.
- Storage: Desiccate at -20°C in amber vials with PTFE-lined caps to prevent hydrolysis .
- Waste Management: Quench excess reagent with chilled 10% NaHCO₃ before disposal.
- Emergency Response: For skin contact, flush with water (15 min) followed by 1% acetic acid rinse .
(Advanced) How do structural modifications to the dipiperidino moiety influence electrochemical stability?
Methodological Answer:
- Cyclic Voltammetry (Pt electrode, 100 mV/s):
- Electron-donating groups (e.g., -OCH₃) increase oxidation potential by 150–200 mV.
- Steric hindrance (e.g., 2,6-dimethylpiperidine) reduces decomposition current by 40%.
- Ionic Association: Bulkier cations show higher Kass (~10³ M⁻¹) with BF₄⁻, enhancing stability in acetonitrile .
- HPLC-MS Post-Electrolysis: Identify decomposition products (e.g., benzotriazole derivatives) to refine mechanistic models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
